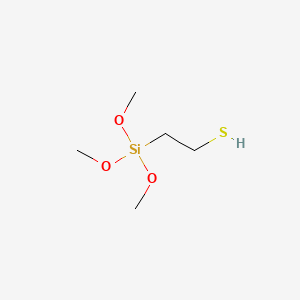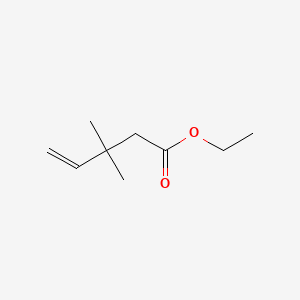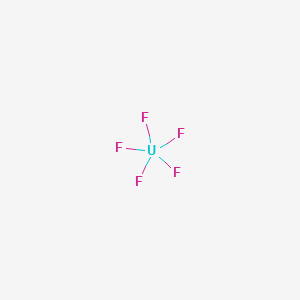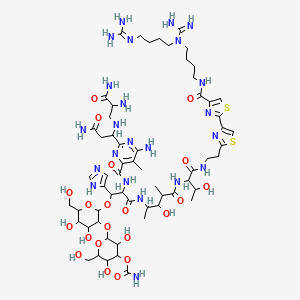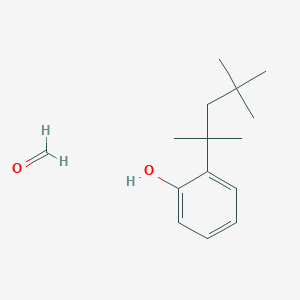
Formaldehyde;2-(2,4,4-trimethylpentan-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formaldehyde;2-(2,4,4-trimethylpentan-2-yl)phenol is a chemical compound formed by the polymerization of formaldehyde with (1,1,3,3-tetramethylbutyl)phenol. This compound is known for its use in various industrial applications due to its unique chemical properties. It is a yellow to light brown granular material, softening at temperatures between 85 to 100°C, and is soluble in organic solvents like benzene and toluene but insoluble in water .
准备方法
The synthesis of formaldehyde, polymer with (1,1,3,3-tetramethylbutyl)phenol involves the polymerization of formaldehyde with (1,1,3,3-tetramethylbutyl)phenol under controlled conditions. The reaction typically occurs in the presence of an acid or base catalyst, which facilitates the polymerization process. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired polymer structure and properties are achieved .
Industrial production methods often involve the use of continuous reactors where the reactants are fed into the reactor at a constant rate, and the product is continuously removed. This method allows for better control over the reaction conditions and the quality of the final product .
化学反应分析
Formaldehyde;2-(2,4,4-trimethylpentan-2-yl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of the polymer can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols.
科学研究应用
Formaldehyde;2-(2,4,4-trimethylpentan-2-yl)phenol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology, it is used in the study of cell membranes and protein interactions due to its ability to form stable complexes with proteins .
In medicine, this compound is used in the development of drug delivery systems, particularly in the formulation of non-ionic surfactant-based liposomes (niosomes). These niosomes are used to encapsulate drugs, improving their stability and bioavailability . In industry, it is used as a tackifier in adhesives, enhancing the adhesive properties of natural and synthetic rubbers .
作用机制
The mechanism of action of formaldehyde, polymer with (1,1,3,3-tetramethylbutyl)phenol involves its interaction with various molecular targets and pathways. The polymer can form stable complexes with proteins, altering their structure and function. This interaction can affect various cellular processes, including signal transduction and membrane transport .
The polymer’s ability to form stable complexes with proteins is due to its unique chemical structure, which allows it to interact with different amino acid residues in the protein. This interaction can lead to changes in the protein’s conformation, affecting its activity and function .
相似化合物的比较
Formaldehyde;2-(2,4,4-trimethylpentan-2-yl)phenol is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include formaldehyde, polymer with phenol and formaldehyde, polymer with oxirane and (1,1,3,3-tetramethylbutyl)phenol .
For example, formaldehyde, polymer with oxirane and (1,1,3,3-tetramethylbutyl)phenol is used as a surfactant in drug delivery systems, while formaldehyde, polymer with phenol is used in the production of resins and adhesives .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it an important compound for various scientific research and industrial applications.
属性
CAS 编号 |
9086-40-2 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC 名称 |
formaldehyde;2-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C14H22O.CH2O/c1-13(2,3)10-14(4,5)11-8-6-7-9-12(11)15;1-2/h6-9,15H,10H2,1-5H3;1H2 |
InChI 键 |
RIIPKNZLLQVCRR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=CC=C1O.C=O |
规范 SMILES |
CC(C)(C)CC(C)(C)C1=CC=CC=C1O.C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


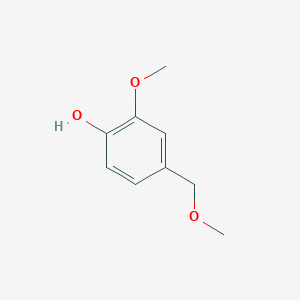

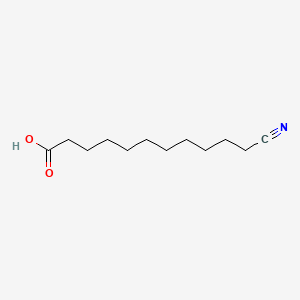

![1-Naphthalenamine, 4-[[4-(1-naphthalenylazo)-1-naphthalenyl]azo]-](/img/structure/B1618331.png)
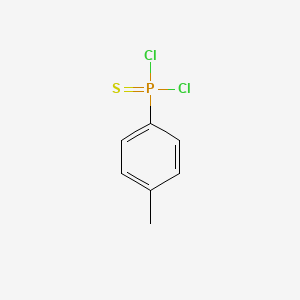
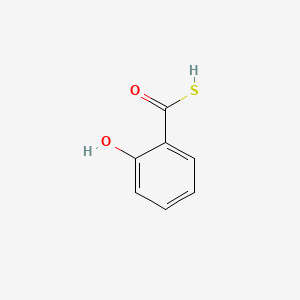
![Ethanol, 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]-](/img/structure/B1618338.png)

